N-{4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl}acetamide
Description
Properties
IUPAC Name |
N-[4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15(23)21-19-9-7-16(8-10-19)13-20(24)22-12-11-18(14-22)17-5-3-2-4-6-17/h2-10,18H,11-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKQULAMHDFDJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Two novel methods have been developed for the preparation of N-{4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl}acetamide. In the first method, n-butyl (3R)-4-amino-3-phenylbutyrate is alkylated with haloacetamide in dimethylformamide (DMF) in the presence of potassium phosphate monohydrate. The intermediate 4-carbamoylmethylamino-3-phenylbutyrate is subsequently cyclized by refluxing in toluene in the presence of potassium phosphate monohydrate and tetrabutylammonium bromide . In the second method, chloroacetonitrile is used under similar conditions in place of the haloacetamide, leading to the target compound in 40-60% yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like DMF and toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
N-{4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl}acetamide has been studied for various scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its cognitive-enhancing properties and potential use in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-{4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl}acetamide involves modulation of neurotransmitter systems in the brain. It is believed to enhance the release of acetylcholine, a neurotransmitter associated with learning and memory. The compound may also interact with glutamate receptors, which play a crucial role in synaptic plasticity and cognitive function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related acetamide derivatives, focusing on substituents, pharmacological activities, and physicochemical properties.
Key Findings from Comparative Analysis
Impact of Heterocyclic Moieties: The 3-phenylpyrrolidine in the target compound may enhance CNS penetration compared to thiazolidinedione () or pyrazole () derivatives, which are more polar .
Hydrogen-Bonding and Crystallography :
- Acetamide derivatives with pyrazole or dichlorophenyl groups () form R₂²(10) hydrogen-bonding motifs , stabilizing crystal structures and influencing solubility . The target compound’s pyrrolidine may form similar interactions but with distinct geometry due to steric effects.
Pharmacological Performance: Analgesic activity in N-phenylacetamide sulphonamides (, compound 35) correlates with sulfonamide substituents, which are absent in the target compound . Thiazolidinedione derivatives () show antidiabetic activity, highlighting how minor structural changes (e.g., replacing pyrrolidine with thiazolidinedione) drastically alter biological targets .
Synthetic Accessibility :
- The target compound can likely be synthesized via amide coupling (e.g., EDC/HCl, as in ) between 4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)aniline and acetic anhydride .
- Boronic ester intermediates () could facilitate phenyl group introduction via Suzuki-Miyaura cross-coupling .
Data Table: Physicochemical Properties
*LogP values estimated using fragment-based methods.
Biological Activity
N-{4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticonvulsant research. This article provides a comprehensive overview of the biological activity associated with this compound, drawing on various studies and findings.
Chemical Structure and Properties
This compound, also referred to as a derivative of 2-oxo-piperidinyl compounds, features a complex structure that contributes to its biological effects. The presence of the phenyl and pyrrolidine moieties is significant for its pharmacological properties.
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of similar N-substituted phenyl compounds. For instance, a study on N-(substituted phenyl)-2-chloroacetamides assessed their effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans. The findings indicated that compounds with halogenated substituents on the phenyl ring exhibited enhanced lipophilicity, facilitating better membrane penetration and thus greater antimicrobial efficacy .
Table 1: Antimicrobial Efficacy of N-(substituted phenyl)-2-chloroacetamides
| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |
|---|---|---|---|
| N-(4-chlorophenyl) | Effective | Less effective | Moderate |
| N-(4-fluorophenyl) | Highly effective | Less effective | Moderate |
| N-(3-bromophenyl) | Effective | Less effective | Moderate |
Anticonvulsant Activity
The anticonvulsant properties of related compounds have been investigated, revealing promising results. In particular, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide were synthesized and tested for their anticonvulsant activity in animal models. These studies utilized standard maximal electroshock (MES) tests and pentylenetetrazole (PTZ) models to evaluate efficacy .
Case Study: Anticonvulsant Screening
In one study, several derivatives were tested at varying doses (30 mg/kg, 100 mg/kg, and 300 mg/kg). Notably:
- N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide demonstrated significant activity in the MES test at 100 mg/kg.
- N-(3-trifluoromethyl)anilides showed a higher level of anticonvulsant protection across both time points tested.
This suggests that modifications in the chemical structure can lead to enhanced biological activity, particularly for compounds with specific substituents that influence their interaction with neuronal sodium channels .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis is crucial for understanding how variations in molecular structure impact biological activity. Research indicates that the positioning of substituents on the phenyl ring significantly affects both antimicrobial and anticonvulsant activities. Compounds adhering to Lipinski’s Rule of Five exhibited better bioavailability and pharmacological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
